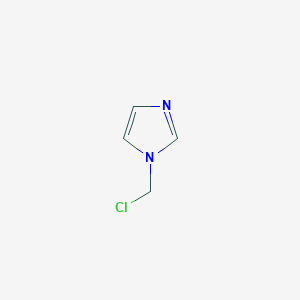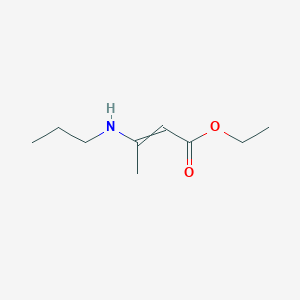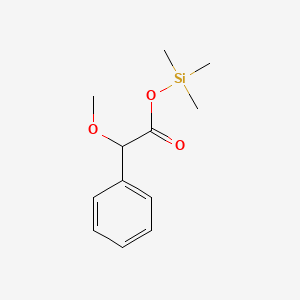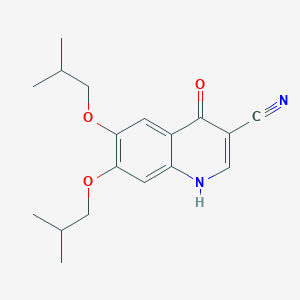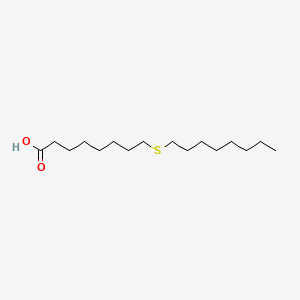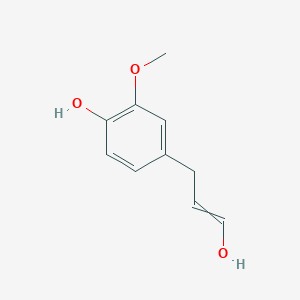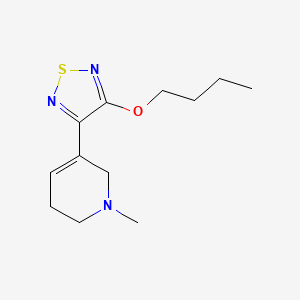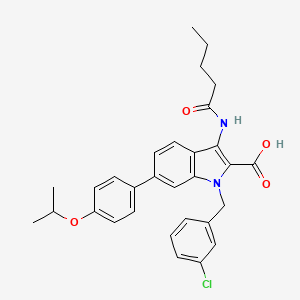
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, an isopropoxyphenyl group, and an indole carboxylic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the indole core with a chlorobenzyl halide under basic conditions to form the chlorobenzyl-substituted indole.
Attachment of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate isopropoxyphenyl halide.
Formation of the Pentanamido Group: The pentanamido group can be introduced through an amide coupling reaction using a suitable pentanoic acid derivative and coupling reagents like EDCI or DCC.
Final Carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-6-(4-methoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(3-chlorobenzyl)-6-(4-ethoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(3-chlorobenzyl)-6-(4-propoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid is unique due to the presence of the isopropoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Properties
Molecular Formula |
C30H31ClN2O4 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(pentanoylamino)-6-(4-propan-2-yloxyphenyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C30H31ClN2O4/c1-4-5-9-27(34)32-28-25-15-12-22(21-10-13-24(14-11-21)37-19(2)3)17-26(25)33(29(28)30(35)36)18-20-7-6-8-23(31)16-20/h6-8,10-17,19H,4-5,9,18H2,1-3H3,(H,32,34)(H,35,36) |
InChI Key |
HWUQCUHKURAUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(N(C2=C1C=CC(=C2)C3=CC=C(C=C3)OC(C)C)CC4=CC(=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
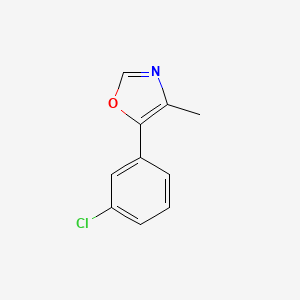
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
